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Fmoc-Arg(Me)(Pbf)-OH

Cat. No.: B12831175
M. Wt: 662.8 g/mol
InChI Key: JAUPJPAADXVUGQ-UHFFFAOYSA-N
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Description

Contextualization within Fmoc Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-Arg(Me)(Pbf)-OH is an amino acid derivative tailored for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). glpbio.comalfa-chemistry.com SPPS is a cornerstone technique that allows for the stepwise construction of peptides on a solid resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group of the arginine. chempep.comcymitquimica.com This group is stable under acidic conditions but is readily removed by a mild base, typically piperidine (B6355638), allowing for the sequential addition of the next amino acid in the peptide chain. chempep.comgoogle.com

The guanidinium (B1211019) side chain of arginine is highly basic and requires robust protection during synthesis to prevent unwanted side reactions. chempep.com In this building block, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group provides this essential side-chain protection. chempep.comcymitquimica.com The Pbf group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the resin support. alfa-chemistry.comchempep.com The use of this orthogonal protection scheme—a base-labile Fmoc group and an acid-labile Pbf group—is fundamental to the success of Fmoc-SPPS. nih.gov

Significance of Arginine Methylation in Peptidic Research

Arginine methylation is a common and vital post-translational modification (PTM) found throughout eukaryotic cells, influencing a vast array of proteins. rsc.orgfrontiersin.org This modification is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of an arginine residue. rsc.orgdovepress.com

This process results in three main types of methylated arginine:

Monomethylarginine (MMA): A single methyl group is added to a terminal guanidino nitrogen. frontiersin.orgwikipedia.org

Asymmetric Dimethylarginine (ADMA): Two methyl groups are added to the same terminal nitrogen atom. frontiersin.orgwikipedia.org

Symmetric Dimethylarginine (SDMA): One methyl group is added to each of the two terminal nitrogen atoms. frontiersin.orgwikipedia.org

This compound is specifically used to introduce MMA, which can be the final modification or an intermediate to dimethylated forms. glpbio.comwikipedia.org While methylation does not alter the positive charge of the arginine side chain at physiological pH, it increases its hydrophobicity and sterically blocks potential hydrogen bond donors. frontiersin.orgnih.gov This alteration can profoundly impact protein structure and function. mdpi.com

The methylation of arginine residues has profound consequences for cellular regulation, particularly in epigenetics and the modulation of protein-protein or protein-nucleic acid interactions.

Epigenetic Regulation: Arginine methylation of histone proteins is a key epigenetic mark that helps regulate gene expression. spandidos-publications.comnih.gov PRMTs methylate specific arginine residues on histone tails (e.g., H3R2, H3R17, H4R3), and these modifications can either activate or repress transcription depending on the site and type of methylation (asymmetric vs. symmetric). nih.govthermofisher.com For instance, asymmetric dimethylation is often associated with transcriptional activation, while symmetric dimethylation is typically linked to repression. nih.govacs.org The ability to synthesize peptides with site-specific arginine methylation, using tools like this compound, is crucial for creating probes to study the enzymes that "write" (PRMTs) and "read" these histone marks, thereby deciphering the histone code. nih.govportlandpress.com

Protein and Nucleic Acid Interactions: The addition of a methyl group to arginine can significantly alter molecular interactions. frontiersin.org

Protein-Protein Interactions: Methylation can create docking sites for other proteins, particularly those containing a "Tudor domain," which specifically recognizes methylarginine. frontiersin.orgportlandpress.com This can facilitate the assembly of protein complexes involved in processes like signal transduction and RNA splicing. portlandpress.comijbs.com Conversely, methylation can also block interactions by sterically hindering a binding site. nih.gov

Protein-Nucleic Acid Interactions: Arginine's positive charge promotes electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. frontiersin.org While methylation doesn't change the charge, the added bulk and loss of a hydrogen-bond donor can either strengthen or weaken these interactions, affecting processes like transcription and RNA metabolism. frontiersin.orgmdpi.com RNA-binding proteins are one of the largest groups of arginine-methylated substrates. frontiersin.orgijbs.com

Role as a Specialized Building Block for Modified Peptide Sequences

This compound serves as an indispensable building block for the chemical synthesis of peptides that are precisely methylated at a specific arginine residue. glpbio.comalfa-chemistry.com The study of post-translational modifications often requires homogenous populations of modified peptides, which cannot be easily isolated from natural sources. Chemical synthesis using specialized derivatives like this compound provides the only viable route to obtain these critical research materials. nih.govsigmaaldrich.com

By incorporating this building block during SPPS, researchers can:

Generate probes to study the substrate specificity of PRMTs and potential demethylases.

Create methylated peptide antigens to raise specific antibodies for detecting and quantifying arginine methylation in complex biological samples.

Synthesize segments of proteins (e.g., histone tails) with defined methylation patterns to investigate how these marks are recognized by reader proteins and how they influence chromatin structure and function. nih.gov

Investigate how a specific methylation event affects a peptide's conformation, stability, or its ability to bind to other proteins, nucleic acids, or receptors. nih.govmdpi.com

The availability of high-purity, well-characterized building blocks such as this compound, along with derivatives for introducing ADMA and SDMA, has been instrumental in advancing our understanding of the complex regulatory roles played by arginine methylation. nih.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H42N4O7S B12831175 Fmoc-Arg(Me)(Pbf)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N'-methyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36-6)37-17-11-16-29(32(40)41)38-34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H2,36,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPJPAADXVUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for Fmoc Arg Me Pbf Oh and Its Precursors

Chemical Synthesis Pathways for the Fmoc-Arg(Pbf)-OH Core

The synthesis of the foundational molecule, Fmoc-Arg(Pbf)-OH, is a multi-step process that relies on a series of protection and deprotection reactions to ensure the correct assembly of the final product. chempep.comgoogle.com This strategic approach is essential for preventing unwanted side reactions and achieving high yields of the desired compound. chempep.com

Carboxyl Group Esterification of Arginine

The initial step in the synthesis involves the protection of the carboxyl group of the amino acid arginine through esterification. google.comchemicalbook.com This is a critical maneuver to prevent this functional group from participating in subsequent reactions. A common method involves reacting arginine hydrochloride with an alcohol, such as anhydrous methanol, in the presence of a reagent like thionyl chloride at low temperatures. chemicalbook.com This process effectively converts the carboxylic acid into an ester, rendering it unreactive for the following synthetic steps.

Guanidino Group Protection with the Pbf Moiety

The guanidino group in the side chain of arginine is highly basic and reactive, necessitating its protection to avoid side reactions. chempep.comomizzur.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a popular choice for this purpose due to its stability under the basic conditions used for Fmoc group removal and its lability to acids for final deprotection. chempep.comadvancedchemtech.com The Pbf group is introduced by reacting the Boc-protected arginine ester with Pbf-Cl under alkaline conditions. google.comchemicalbook.com

Strategic Removal of Intermediate Protecting Groups and Subsequent Fmoc Introduction

Once the guanidino group is protected, the synthetic route proceeds with the selective removal of the temporary protecting groups. The Boc group on the α-amino group is typically removed using an acid, such as trifluoroacetic acid (TFA). Following the removal of the Boc group, the ester protecting the carboxyl group is cleaved through saponification, which involves treating the compound with a base like sodium hydroxide. google.comchemicalbook.com

The final step in the synthesis of the core molecule is the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group onto the now-free α-amino group. google.com This is a crucial step as the Fmoc group is the key protecting group used in Fmoc-based solid-phase peptide synthesis (SPPS). advancedchemtech.comaltabioscience.com The reaction is carried out by treating the deprotected arginine derivative with an Fmoc-reagent, such as Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), in a slightly alkaline aqueous solution. chemicalbook.com

Methodologies for Introducing the Methyl Group into the Arginine Side Chain to Yield Fmoc-Arg(Me)(Pbf)-OH

The introduction of a methyl group onto the arginine side chain is a key modification that imparts specific properties to the final peptide. This post-translational modification is known to occur in nature, where protein arginine methyltransferases (PRMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the guanidino group of arginine residues. researchgate.netrsc.org This natural process can result in monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), or symmetric dimethylarginine (sDMA). researchgate.net

In chemical synthesis, the methylated arginine derivative, this compound, can be prepared for direct incorporation into peptides using Fmoc-based SPPS. iris-biotech.demerckmillipore.com This allows for the precise placement of a methylated arginine residue within a peptide sequence. The synthesis of this methylated building block provides a powerful tool for researchers studying the effects of arginine methylation on protein function and for developing novel peptide-based therapeutics. iris-biotech.demerckmillipore.com

While direct methylation of the protected arginine core can be challenging, alternative strategies are often employed. One approach involves the synthesis of a methylated arginine precursor which is then carried through the protection and Fmoc-introduction steps. For instance, the synthesis of Nβ-methyl-l-β-arginine has been achieved from Nγ-t-butoxycarbonyl-Nα-tosyl-l-α,γ-diaminobutyric acid through a series of reactions including Nα-methylation, the Arndt–Eistert synthesis, and guanidination. oup.com Another approach involves the stereospecific synthesis of arginine analogues with methylation at other positions of the side chain, which has been accomplished using photolysis of diacylperoxide precursors. nih.gov

Research on Industrial Synthesis Optimization and Cost Reduction

The synthesis of complex molecules like Fmoc-Arg(Pbf)-OH and its methylated derivative is often costly and can have a significant environmental impact. Therefore, considerable research is focused on optimizing industrial synthesis to improve efficiency and reduce costs.

One patented method for the synthesis of Fmoc-Arg(Pbf)-OH highlights a process that significantly reduces the amount of the expensive reagent Pbf-Cl required. google.com This optimized pathway reports using only 1.1 equivalents of Pbf-Cl to achieve complete reaction, a substantial improvement over previous methods that required 2 equivalents and still left unreacted arginine. google.com This reduction in reagent usage directly translates to lower production costs, making the process more viable for industrial-scale applications. google.com

Furthermore, the broader field of peptide synthesis is continually seeking more sustainable and efficient methods. This includes the exploration of "green" solvents to replace more hazardous ones like DMF and the use of technologies like induction heating to shorten reaction times. unifi.it The development of highly pure and consequently more efficient Fmoc amino acids through large-scale manufacturing has also contributed to cost reduction and has made these essential building blocks more accessible for both academic research and the production of peptide therapeutics. altabioscience.com The optimization of every step, from the initial protection of the amino acid to the final purification, is crucial for making these complex synthetic processes more economical and environmentally friendly. nih.gov

Integration of Fmoc Arg Me Pbf Oh in Solid Phase Peptide Synthesis Spps Methodologies

General Principles of Fmoc-Based SPPS for Incorporating Modified Amino Acids

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, prized for its use of mild, base-labile α-amino protecting groups, which makes it highly compatible with sensitive and modified amino acid residues. nih.gov The fundamental process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com

The synthesis cycle for each amino acid consists of two main steps:

Deprotection: The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govchempep.com

Coupling: The next Fmoc-protected amino acid, such as Fmoc-Arg(Me)(Pbf)-OH, is activated and coupled to the newly exposed N-terminal amine of the peptide-resin. gyrosproteintechnologies.com

This cycle is repeated until the desired peptide sequence is assembled. A critical aspect of the strategy is the use of orthogonal side-chain protecting groups. nih.gov In the case of this compound, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protects the guanidinium (B1211019) function of the arginine side chain. cymitquimica.com The Pbf group is stable under the basic conditions used for Fmoc removal but is readily cleaved during the final step of the synthesis, which involves treating the resin with a strong acid like trifluoroacetic acid (TFA). chempep.comadvancedchemtech.compeptide.com This orthogonal scheme ensures that the reactive side chain does not interfere with the peptide bond formation during chain elongation. chempep.com The incorporation of modified building blocks like this compound follows these same general principles, although specific challenges related to their unique structures often require protocol modifications. nih.govcymitquimica.com

Challenges Encountered During the Coupling of Fmoc-Arg(Pbf)-OH Residues in Peptide Elongation

The incorporation of arginine, particularly when protected with the bulky Pbf group, is recognized as one of the more problematic steps in SPPS. rsc.orgresearchgate.net These challenges are further amplified when coupling the N-methylated derivative, this compound, due to increased steric hindrance.

A significant challenge during the coupling of Fmoc-Arg(Pbf)-OH is its propensity to undergo an intramolecular cyclization to form a highly stable, six-membered δ-lactam. csic.es This side reaction occurs when the activated carboxylic acid is nucleophilically attacked by the δ-nitrogen of the arginine side chain. researchgate.netcsic.es The formation of this byproduct is irreversible and renders the amino acid derivative inactive for coupling. rsc.orgresearchgate.net

The primary consequence of δ-lactam formation is the consumption of the activated amino acid, which prevents its incorporation into the peptide sequence. This leads to a lower yield of the target peptide and the generation of significant des-arginine impurities—peptides that are missing the intended arginine residue. rsc.orgcsic.es This issue is particularly problematic in industrial-scale synthesis where minimizing amino acid excess is crucial for cost-effectiveness. csic.es The tendency for lactamization is influenced by factors such as the choice of solvent and the pre-activation time before coupling. csic.esrsc.org

ConditionObservationConsequence
Activation of Fmoc-Arg(Pbf)-OH Intramolecular cyclization of the activated ester. csic.esFormation of an inactive δ-lactam byproduct. rsc.orgresearchgate.net
Coupling Reaction The inactive lactam cannot couple to the peptide chain.Generation of des-arginine (deletion) sequences. csic.es
Solvent Influence Certain solvents can increase the rate of lactam formation. rsc.orgReduced coupling efficiency and lower purity of the final peptide.

This table summarizes the process and consequences of δ-lactam formation during the coupling of Pbf-protected arginine.

Steric hindrance is a critical factor that can impede the efficiency of peptide bond formation. gyrosproteintechnologies.comgoogle.com The Fmoc-Arg(Pbf)-OH derivative is inherently bulky due to the large Pbf protecting group on its side chain. chempep.com This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, slowing the reaction rate and potentially leading to incomplete coupling. gyrosproteintechnologies.com

The challenge is even greater for This compound . The presence of the methyl group on the side-chain guanidino nitrogen adds to the steric congestion around the reactive centers. cymitquimica.com N-methylated amino acids are well-known for their difficult couplings. cem.com This increased steric hindrance necessitates the use of more potent coupling reagents or extended reaction times to drive the coupling to completion and avoid the formation of deletion peptides. cem.comsigmaaldrich.com

The solvent in SPPS plays a multifaceted role, serving not only to dissolve reagents but also to swell the solid-phase resin, which is essential for reaction accessibility. rsc.orglu.se While DMF has traditionally been the solvent of choice, its classification as a reprotoxic substance has driven the search for greener alternatives. csic.escsic.es

N-butylpyrrolidinone (NBP) has emerged as a promising, less hazardous substitute for DMF. nih.govacs.org However, its physical properties present distinct challenges. NBP has a significantly higher viscosity than DMF, which can impair the diffusion of the coupling cocktail, particularly bulky reagents like activated Fmoc-Arg(Pbf)-OH, into the pores of the resin matrix. rsc.orgresearchgate.netcsic.es This reduced diffusion rate can slow down the desired intermolecular peptide bond formation, giving more time for the competing intramolecular δ-lactam side reaction to occur. rsc.orgrsc.org Consequently, the use of NBP can exacerbate the problem of des-arginine impurity formation when coupling Pbf-protected arginine. rsc.orgcsic.es

SolventKey PropertyImpact on Arginine Coupling
N,N-dimethylformamide (DMF) Lower viscosity, reprotoxic. csic.escsic.esStandard diffusion and reactivity, but has significant health and safety concerns. csic.es
N-Butylpyrrolidinone (NBP) Higher viscosity, greener profile. rsc.orgcsic.esnih.govImpedes reagent diffusion into the resin, potentially increasing δ-lactam formation. researchgate.netcsic.es

This table compares the properties of DMF and NBP and their impact on the incorporation of Pbf-protected arginine.

Advanced Coupling Strategies and Reaction Optimization for Fmoc-Arg(Pbf)-OH Incorporation

To overcome the challenges associated with incorporating sterically hindered and side-reaction-prone residues like Fmoc-Arg(Pbf)-OH and its N-methylated analog, researchers have developed advanced strategies that focus on optimizing reaction conditions and reagents. These include the use of highly efficient coupling reagents like HATU and COMU, which can accelerate the rate of peptide bond formation, and microwave-assisted synthesis, which can drive difficult couplings to completion. cem.comsigmaaldrich.combachem.com

Temperature is a critical parameter that can be manipulated to control the kinetics of competing reactions. While elevated temperatures are sometimes used to overcome steric hindrance or reduce solvent viscosity, a different approach is needed when a fast side reaction like δ-lactam formation is dominant. researchgate.netcsic.es

One effective strategy is to perform the coupling at a low temperature. By reducing the temperature of the reaction, the rate of δ-lactam formation can be significantly slowed. google.com This approach gives the desired intermolecular coupling reaction a greater kinetic advantage over the intramolecular cyclization. For instance, protocols may involve preparing the inactive coupling mixture of the protected arginine and activating agents at a low temperature before adding the base that initiates activation and coupling. This minimizes the time the fully activated amino acid exists before it is in contact with the resin-bound peptide, thereby suppressing the formation of the unwanted byproduct. google.com

Optimization of Reagent Excesses to Enhance Coupling Yields

A critical factor in overcoming the steric hindrance of this compound is the optimization of reagent concentrations. Increasing the excess of the protected amino acid and coupling reagents is a common strategy to drive the reaction towards completion.

Research has shown that for problematic couplings, including those involving sterically hindered amino acids, using a significant excess of reagents can be beneficial. For the incorporation of the similarly challenging Fmoc-Arg(Pbf)-OH, a strategy utilizing 1.75 equivalents of the amino acid, 1.8 equivalents of DIC, and 1.5 equivalents of OxymaPure has been proposed to maximize yields while keeping excesses to a minimum. csic.esrsc.org In the context of synthesizing asymmetrically dimethylated arginine (aDMA)-containing peptides, a four-fold excess of the Fmoc-protected amino acid and DIC, along with an eight-fold excess of Oxyma, was employed. universiteitleiden.nl This highlights that for particularly difficult couplings, a substantial excess of reagents is often necessary to achieve high coupling efficiency.

The following table summarizes recommended reagent excesses for challenging couplings in SPPS:

Amino Acid/Peptide TypeFmoc-AA-OH (eq.)Coupling Reagent (eq.)Additive (eq.)SolventReference
Fmoc-Arg(Pbf)-OH1.751.8 (DIC)1.5 (OxymaPure)NBP csic.esrsc.org
aDMA-peptides4.04.0 (DIC)8.0 (Oxyma)DMF universiteitleiden.nl
General hindered couplings4.04.0 (HCTU)N/A (with 8.0 eq. DIPEA)DMF nih.gov

This table is interactive. Click on the headers to sort the data.

Development of In Situ Activation Protocols (e.g., DIC/OxymaPure)

In situ activation, where the carboxylic acid of the incoming Fmoc-amino acid is activated directly in the reaction vessel, is a widely adopted method in SPPS. sigmaaldrich.comdu.ac.in This approach is particularly advantageous for sterically hindered residues like this compound as it can minimize the formation of side products and improve reaction kinetics. sigmaaldrich.com

The combination of N,N'-diisopropylcarbodiimide (DIC) and ethyl cyano(hydroxyimino)acetate (OxymaPure) has emerged as a highly effective in situ activation cocktail. csic.esacs.org This system is recognized for its high coupling efficiency and low propensity for racemization. sigmaaldrich.com For the incorporation of Fmoc-Arg(Pbf)-OH, a challenging but related building block, a specific in situ protocol was developed to mitigate side reactions like δ-lactam formation. csic.esrsc.org This protocol involves dissolving the Fmoc-Arg(Pbf)-OH and OxymaPure in the solvent (N-butylpyrrolidinone, NBP), adding it to the resin, and then introducing the DIC in two portions. csic.esrsc.org This staggered addition helps to control the activation process and improve coupling outcomes. csic.esrsc.org

The choice of solvent also plays a crucial role. While Dimethylformamide (DMF) is a common solvent for SPPS, alternatives like NBP have been explored. csic.esrsc.org Although NBP can exacerbate issues with viscous coupling cocktails, strategies like heating to 45°C have been shown to reduce viscosity and improve reagent penetration into the resin. csic.esrsc.org

A comparative analysis of coupling efficiencies for Fmoc-Arg(Pbf)-OH in different solvents with DIC/OxymaPure activation is presented below:

SolventTemperatureCoupling EfficiencyKey ObservationReference
DMFRoom Temp>98%Almost negligible δ-lactam formation. csic.es
NBPRoom Temp<50%Significant δ-lactam formation due to high viscosity. csic.es
NBP45°C>90%Reduced viscosity and improved coupling kinetics. csic.es

This table is interactive. Users can sort by different parameters to compare the conditions.

Application of Microwave-Assisted SPPS for Accelerated Coupling Kinetics

Microwave-assisted SPPS (MW-SPPS) has become a valuable tool for accelerating the synthesis of peptides, especially those containing sterically hindered or aggregation-prone sequences. cem.comchempep.com The application of microwave energy can significantly reduce coupling times from hours to minutes and enhance coupling efficiency. researchgate.net

For the incorporation of N-methylated amino acids, which are notoriously difficult to couple, microwave irradiation has been shown to be particularly effective. researchgate.netcem.com Studies have demonstrated that microwave heating can drive the coupling of bulky amino acids like Fmoc-N-methyl alanine (B10760859) to completion quickly and efficiently. cem.com Similarly, for the synthesis of arginine-rich peptides, microwave-assisted methods have been shown to improve yields and reduce reaction times. chempep.com

However, it is important to note that for some residues, such as Fmoc-Arg(Pbf)-OH, elevated temperatures, even with microwave assistance, can sometimes lead to increased side reactions like δ-lactam formation. researchgate.net Therefore, careful optimization of microwave parameters (temperature, power, and time) is crucial. acs.org For instance, in the synthesis of a non-natural arginine-containing peptide, microwave heating was successfully employed for the coupling steps. biotage.com A study on the synthesis of a triple-helical, collagen-mimetic lipopeptide utilized a double-coupling protocol with microwave heating for the incorporation of Fmoc-Arg(Pbf)-OH. researchgate.net

The table below illustrates the impact of microwave conditions on the synthesis of challenging peptides:

This table is interactive, allowing for sorting of the data.

Facilitation of Fmoc-Arg(Pbf)-OH Incorporation through Pseudoproline-Containing Dipeptide Building Blocks

Pseudoproline dipeptides are specialized building blocks designed to disrupt the formation of secondary structures, such as β-sheets, during SPPS. chempep.comsigmaaldrich.com This disruption minimizes peptide aggregation, which is a major cause of incomplete coupling and low yields, particularly in long or difficult sequences. chempep.com By introducing a temporary "kink" in the peptide backbone, pseudoprolines enhance the solubility and accessibility of the growing peptide chain for subsequent reactions. merckmillipore.commerckmillipore.com

These dipeptides are derived from serine or threonine residues that are reversibly protected as an oxazolidine (B1195125) ring. sigmaaldrich.com The incorporation of a pseudoproline dipeptide, such as Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH, effectively adds two amino acid residues in a single coupling step. sigmaaldrich.comsigmaaldrich.com This approach has been shown to dramatically improve the synthesis of challenging peptides.

The benefits of utilizing pseudoproline dipeptides in SPPS are summarized below:

Increased Crude Product Purity: By minimizing aggregation-related side reactions. merckmillipore.commerckmillipore.com

Simplified HPLC Purification: Due to a cleaner crude product profile. merckmillipore.commerckmillipore.com

Enhanced Product Yield: Ten-fold increases have been reported for highly aggregated sequences. merckmillipore.commerckmillipore.com

Improved Acylation and Deprotection Kinetics: Leading to more predictable and efficient synthesis cycles. chempep.commerckmillipore.com

Protecting Group Chemistry and Orthogonal Deprotection in Fmoc Arg Me Pbf Oh Research

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is an amine protecting group widely used in SPPS. Its stability under acidic conditions and lability to basic conditions make it ideal for the Fmoc/tBu synthesis strategy. altabioscience.com This orthogonality ensures that acid-labile side-chain protecting groups remain intact during the iterative deprotection of the N-terminal α-amine. altabioscience.com

The removal of the Fmoc group is a critical step performed at the beginning of each coupling cycle in SPPS and proceeds via a base-catalyzed β-elimination mechanism. peptide.comluxembourg-bio.com The process is typically carried out using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comnih.gov

The mechanism unfolds in two main steps:

Proton Abstraction : The process begins with the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base, such as piperidine. nih.govspringernature.com The electron-withdrawing nature of the fluorene system enhances the acidity of this proton. springernature.com

β-Elimination : This initial deprotonation is followed by a rapid β-elimination reaction. This results in the cleavage of the carbamate bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF). altabioscience.compeptide.com

This deprotection reaction is favored in polar solvents like DMF or N-methylpyrrolidone (NMP), which facilitate the necessary ionic interactions. nih.govspringernature.com

The dibenzofulvene (DBF) molecule generated during Fmoc deprotection is a reactive electrophile that can undergo a Michael-type addition with the newly liberated α-amine of the peptide chain. peptide.comredalyc.org This reattachment would terminate the peptide elongation and result in a significant impurity. To prevent this side reaction, a scavenger is required to trap the DBF.

The most common strategy involves using the deprotecting agent itself as the scavenger. Secondary amines, like piperidine, are highly effective because they are nucleophilic and react rapidly with DBF to form a stable, soluble adduct (dibenzofulvene-piperidine adduct). altabioscience.compeptide.comredalyc.org This adduct is then easily washed away from the peptide-resin, driving the deprotection equilibrium towards completion. altabioscience.comnih.gov

While piperidine is the standard reagent, other amines have been investigated for this dual role. Research has shown that primary and other secondary amines can also scavenge DBF effectively. springernature.com For instance, tris(2-aminoethyl)amine has been shown to scavenge DBF in as little as two minutes. springernature.comresearchgate.net In contrast, some non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can remove the Fmoc group very quickly but are incapable of scavenging the DBF byproduct. peptide.com Therefore, when DBU is used to accelerate deprotection, a nucleophilic scavenger like piperidine is often added to the mixture specifically to trap the DBF. peptide.com

ScavengerScavenging TimeReference
Tris(2-aminoethyl)amine2 minutes springernature.comresearchgate.net
1,3-Cyclohexanebis(methylamine)15 minutes springernature.comresearchgate.net
1,4-Bis-(3-aminopropyl)piperazine50 minutes springernature.comresearchgate.net
PiperidineForms stable adduct altabioscience.compeptide.comredalyc.org

The 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) Group

The Pbf group is an acid-labile sulfonyl-type protecting group developed for the guanidinium (B1211019) side chain of arginine. ub.educhempep.com Its design offers enhanced acid lability compared to older-generation sulfonyl protecting groups, making it a cornerstone of the Fmoc/tBu strategy, particularly for arginine-containing peptides. ub.edupeptide.com It is stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final deprotection step with strong acids like trifluoroacetic acid (TFA). chempep.com

The removal of the Pbf group from the arginine side chain occurs during the final step of SPPS, where the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). researchgate.net

The mechanism is initiated by the protonation of the sulfonyl group by the strong acid. The electron-donating methyl and methoxy-analogous groups on the dihydrobenzofuran ring stabilize the resulting carbocation intermediate that forms upon cleavage of the S-N bond. This stabilization facilitates the departure of the protecting group from the guanidinium moiety. The released Pbf cation is then trapped by nucleophilic scavengers present in the cleavage cocktail, such as water, triisopropylsilane (TIS), or thioanisole, to prevent side reactions, particularly the reattachment to electron-rich amino acid residues like tryptophan. peptide.com

The Pbf group was developed as an improvement over the earlier 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. Research has consistently shown that Pbf is more acid-labile and is removed more rapidly than Pmc. peptide.compeptide.com This increased lability is attributed to the five-membered furan ring in Pbf, which promotes greater stability of the carbocation intermediate compared to the six-membered pyran ring in Pmc. nih.gov This faster deprotection minimizes potential acid-catalyzed side reactions. In one study comparing the synthesis of a tryptophan-containing peptide, a 3-hour cleavage with TFA resulted in a 69% yield for the Pbf-protected peptide versus only 46% for the Pmc-protected version, highlighting the superiority of Pbf in reducing side reactions like tryptophan alkylation. peptide.compeptide.com

More recently, the 1,2-dimethylindole-3-sulfonyl (MIS) group has been introduced as an even more acid-labile alternative to Pbf. nih.govresearchgate.net The MIS group is reported to be considerably more sensitive to acid, allowing for deprotection under milder TFA concentrations. ub.edu This feature is particularly advantageous for the synthesis of complex, acid-sensitive peptides. ub.edu

Protecting GroupRelative Acid LabilityKey AdvantagesKey Disadvantages
Pbf More labile than PmcFaster removal than Pmc, reduces tryptophan alkylation. peptide.compeptide.comCan be difficult to remove in poly-arginine sequences; risk of side reactions with Trp. ub.eduresearchgate.net
Pmc Less labile than PbfEstablished protecting group.Slower deprotection kinetics; higher potential for side reactions with Trp compared to Pbf. peptide.compeptide.com
MIS More labile than PbfMost acid-labile sulfonyl group; ideal for acid-sensitive peptides. ub.edunih.govLess commercially established; potential for polar byproducts. ub.eduresearchgate.net

A study directly comparing the removal of Pbf and MIS from a model peptide using 1% TFA in DCM demonstrated the significantly higher lability of the MIS group. ub.edu

Time (min)% Deprotection (MIS)% Deprotection (Pbf)
30100%4%
60100%38%

Data sourced from a study on a model peptide treated with 1% TFA in DCM. ub.edu

The synthesis of peptides containing multiple arginine residues presents significant challenges, primarily during the final acidolytic deprotection step. ub.edu Even with the improved lability of the Pbf group, its complete removal from several arginine residues within the same peptide can be difficult and may require prolonged exposure to strong acids or elevated temperatures. peptide.com

These harsh conditions can lead to several undesirable side reactions:

Incomplete Deprotection : Some Pbf groups may remain on the peptide, leading to a heterogeneous final product that is difficult to purify. researchgate.net

Modification of Sensitive Residues : Prolonged acid treatment can damage sensitive amino acids within the sequence.

Alkylation of Tryptophan : The cationic species released from the Pbf group during cleavage can alkylate the indole side chain of tryptophan residues, a common and problematic side reaction. peptide.comresearchgate.net While Pbf is less prone to this than Pmc, the risk increases with the number of arginine residues, as this elevates the local concentration of the cleaved Pbf cation. peptide.com

The development of more acid-labile groups like MIS is a direct response to these challenges, as they allow for the use of milder deprotection conditions, thereby preserving the integrity of the final peptide product, especially in arginine-rich sequences. ub.edunih.gov

Principles of Orthogonal Protecting Group Strategies in Complex Peptide Assembly

The concept of orthogonal protection is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the selective removal of one type of protecting group in the presence of others that remain intact. This strategy is indispensable for the synthesis of complex peptides, including those with post-translational modifications, cyclic structures, or branched chains. The power of orthogonality lies in the use of protecting groups that are labile to distinct and non-interfering chemical conditions.

In the context of Fmoc-Arg(Me)(Pbf)-OH, two key protecting groups, the Fluorenylmethyloxycarbonyl (Fmoc) and the 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups, are employed to mask the reactive functionalities of the arginine amino acid. The N-methylation on the side chain guanidinium group introduces an additional layer of complexity.

The Orthogonal Pairing in this compound:

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This group protects the α-amino group of the arginine. It is characterized by its lability to basic conditions. Typically, a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) is used to cleave the Fmoc group, liberating the α-amino group for the subsequent coupling of the next amino acid in the peptide sequence. This deprotection is a repetitive step in the elongation of the peptide chain during Fmoc-based SPPS.

Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) Group: The Pbf group serves to protect the guanidinium side chain of the arginine residue. In stark contrast to the Fmoc group, the Pbf group is stable under the basic conditions used for Fmoc removal. Its cleavage requires strong acidic conditions, typically a solution of trifluoroacetic acid (TFA), which is employed at the final stage of peptide synthesis to deprotect all acid-labile side-chain protecting groups and often to cleave the peptide from the solid support.

This differential lability is the essence of the orthogonal strategy. The base-labile Fmoc group can be repeatedly removed during chain elongation without affecting the acid-labile Pbf group on the arginine side chain. This ensures that the highly reactive guanidinium function remains masked, preventing undesirable side reactions until the entire peptide has been assembled.

Challenges Introduced by N-Methylation:

The presence of a methyl group on the arginine side chain in this compound introduces steric hindrance and alters the electronic properties of the guanidinium group. Research into peptides containing N-methylated amino acids has highlighted several challenges:

Slower Coupling Kinetics: The steric bulk of the N-methyl group can impede the approach of the activated carboxyl group of the incoming amino acid, leading to slower and sometimes incomplete coupling reactions.

Impact on Deprotection: There is evidence to suggest that N-methylation can influence the efficiency of side-chain deprotection. Studies have reported incomplete removal of the Pbf group from N-methylated arginine residues under standard cleavage conditions, particularly at lower temperatures. This necessitates careful optimization of the final cleavage cocktail and reaction time to ensure complete deprotection.

Detailed Research Findings on Deprotection:

While direct comparative kinetic data for the deprotection of this compound versus its non-methylated counterpart is not extensively published in the form of comprehensive tables, the principles and challenges are well-documented in the literature. The standard conditions for the orthogonal deprotection steps are summarized below, with considerations for the N-methylated analogue.

Table 1: Orthogonal Deprotection Conditions

Protecting Group Chemical Reagent Typical Conditions Purpose in SPPS Considerations for N-Methylated Arginine
Fmoc Piperidine 20-40% in DMF Repetitive Nα-amino deprotection during chain elongation Generally effective, though steric hindrance from the N-methyl group on the adjacent side chain could potentially influence the accessibility of the Fmoc group in certain sequence contexts.

| Pbf | Trifluoroacetic Acid (TFA) | 95% TFA with scavengers (e.g., water, triisopropylsilane) | Final deprotection of the arginine side chain and cleavage from the resin | Reports suggest that Pbf removal can be slower and potentially incomplete. Longer reaction times or optimized scavenger cocktails may be required to ensure complete cleavage without side reactions. sigmaaldrich.com |

The successful synthesis of complex peptides containing N-methylated arginine hinges on a thorough understanding of these principles. The orthogonality of the Fmoc and Pbf protecting groups provides the fundamental framework for the synthetic strategy. However, the nuances introduced by the N-methyl group necessitate careful consideration and optimization of both the coupling and the final deprotection steps to achieve high-purity target peptides. The continued development of novel protecting groups and cleavage strategies remains an active area of research aimed at overcoming these synthetic hurdles.

Advanced Analytical Techniques for Characterization and Quality Control in Fmoc Arg Me Pbf Oh Research

Methodologies for Purity Assessment

Purity assessment is a critical step to identify and quantify any impurities that could compromise the subsequent peptide synthesis. These impurities can arise from the synthesis of the amino acid derivative itself or from degradation during storage.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of Fmoc-protected amino acids. Reversed-phase HPLC (RP-HPLC) is most commonly used, separating compounds based on their hydrophobicity. A typical analysis involves dissolving the Fmoc-Arg(Me)(Pbf)-OH sample in an appropriate solvent, such as acetonitrile, and injecting it into the HPLC system. google.com The separation is achieved on a stationary phase, like octadecylsilane (C18), with a mobile phase gradient, often consisting of water and acetonitrile with an additive like trifluoroacetic acid (TFA) to improve peak shape. google.comrsc.org

The purity is determined by measuring the area of the main peak corresponding to this compound relative to the total area of all peaks detected at a specific UV wavelength, typically 220 nm. google.comrsc.org Modern HPLC methods are highly optimized to ensure that all significant amino acid-related impurities are clearly separated from the main product peak, allowing for their accurate quantification. sigmaaldrich.com

Impurity profiling involves identifying and quantifying these separated impurities. Common impurities in Fmoc-Arg(Pbf)-OH can include starting materials or by-products from the synthesis, such as Arg(Pbf)-OH, Fmoc-Arg-OH, and Fmoc-β-Ala-OH. google.comresearchgate.net By comparing the retention times of the impurity peaks with those of characterized standards, a comprehensive impurity profile can be established. sigmaaldrich.comgoogle.com This detailed analysis is vital for quality control and for optimizing the manufacturing process to minimize impurity formation. google.com

Table 1: Representative HPLC Conditions for Purity Analysis of Fmoc-Arg(Pbf)-OH Derivatives
ParameterCondition 1Condition 2
Column Phenomenex Aeris™ C18 (3.6 µm, 4.6 x 150 mm) rsc.orgSinochrom ODS-BP (Octadecylsilane bonded silica) google.com
Mobile Phase A 0.1% TFA in H₂O rsc.org0.1% Trifluoroacetic acid solution google.com
Mobile Phase B 0.1% TFA in Acetonitrile rsc.org0.1% Trifluoroacetic acid acetonitrile solution google.com
Flow Rate 1.0 mL/min rsc.org1.0-2.0 mL/min google.com
Detection UV at 220 nm rsc.orgUV at 220 nm google.com
Sample Solvent Acetonitrile google.comAcetonitrile google.com

Beyond the impurities detectable by standard RP-HPLC, other "hidden" impurities can be present and have a significant negative impact on peptide synthesis.

Acetic Acid : Traces of acetic acid are a major concern as it is highly reactive and can act as a capping agent, terminating the growing peptide chain during solid-phase peptide synthesis (SPPS). sigmaaldrich.commerckmillipore.com This impurity is often invisible in standard HPLC analyses and difficult to detect in trace quantities by ¹H NMR. sigmaaldrich.commerckmillipore.com Acetic acid contamination can originate from the hydrolysis of ethyl acetate, a common solvent used in the preparation and crystallization of Fmoc-amino acids. sigmaaldrich.commerckmillipore.com Due to its detrimental effects, stringent limits are often set, with some suppliers specifying an acetate content of less than 0.02%. sigmaaldrich.commerckmillipore.com Specialized methods, such as ion chromatography, have been developed for the accurate quantification of acetic acid in protected amino acids. google.com

Free Amino Acids : The presence of the corresponding free amino acid (e.g., Arg(Me)(Pbf)-OH) is another critical quality parameter. This impurity can lead to the undesirable double insertion of the amino acid into the peptide sequence. sigmaaldrich.com While thin-layer chromatography (TLC) has been used, it is often considered an inaccurate, qualitative assay. sigmaaldrich.com A more reliable and quantitative approach is the use of a gas chromatography (GC)-based method to ensure that the free amino acid content is below a specified limit, such as 0.2%. sigmaaldrich.commerckmillipore.com

Dipeptide and β-Alanine Impurities : Side reactions during the synthesis of the Fmoc-amino acid can lead to the formation of dipeptides (e.g., Fmoc-Arg(Me)(Pbf)-Arg(Me)(Pbf)-OH). sigmaaldrich.com Another unexpected impurity that has been identified in Fmoc-amino acid derivatives, including Fmoc-Arg(Pbf)-OH, is β-alanine, which can be present as Fmoc-β-Ala-OH or incorporated into a dipeptide like Fmoc-β-Ala-Arg(Pbf)-OH. researchgate.net The presence of these impurities can lead to insertion mutations in the final peptide. researchgate.net

Table 2: Common Specific Impurities in this compound and Analytical Methods
ImpurityPotential Impact on Peptide SynthesisPrimary Analytical MethodTypical Specification Limit
Acetic Acid Peptide chain termination (capping) sigmaaldrich.commerckmillipore.comIon Chromatography google.com≤ 0.02% sigmaaldrich.commerckmillipore.com
Free Amino Acid Double insertion of the amino acid sigmaaldrich.comGas Chromatography (GC) sigmaaldrich.com≤ 0.2% sigmaaldrich.commerckmillipore.com
β-Alanine Derivatives Insertion of incorrect amino acid residue researchgate.netReversed-Phase HPLC (RP-HPLC) researchgate.netNot typically specified, but monitored.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Confirmation

To unequivocally confirm the chemical structure of this compound, a combination of spectroscopic and spectrometric techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation. ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule, confirming the presence of the Fmoc, arginine, methyl, and Pbf groups. chemicalbook.com ¹³C NMR spectroscopy can be used to identify all unique carbon atoms, further verifying the compound's carbon skeleton. ox.ac.uk These techniques are crucial for confirming that the correct protecting groups are attached at the intended positions.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity. scbt.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition (molecular formula) of this compound. sigmaaldrich.comsigmaaldrich.com Techniques like Electrospray Ionization (ESI-MS) are often coupled with HPLC (LC-MS) to analyze the mass of the main peak and any impurities simultaneously. nih.gov

Analysis of Enantiomeric Purity in Protected Amino Acid Derivatives

The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. nih.gov Therefore, ensuring the enantiomeric purity of the amino acid building blocks is of utmost importance. The presence of even small amounts of the D-enantiomer in the L-amino acid starting material can lead to the formation of diastereomeric peptide impurities that can be difficult to separate and may have altered or undesirable biological properties. sigmaaldrich.comnih.gov

Standard reversed-phase HPLC columns cannot separate enantiomers. merckmillipore.com Consequently, specialized chiral chromatography methods are required. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common technique for this purpose. phenomenex.com For Nα-Fmoc protected amino acids, including Fmoc-Arg(Pbf)-OH, polysaccharide-based CSPs have proven effective under reversed-phase conditions. phenomenex.comnih.govwindows.net Another approach involves using zwitterionic or anion-exchanger type CSPs. nih.gov These methods allow for the baseline separation of the D- and L-enantiomers, enabling the precise quantification of the enantiomeric excess (e.e.). windows.net For high-quality reagents used in peptide synthesis, the enantiomeric purity is often specified to be very high, for instance, ≥ 99.8%. sigmaaldrich.comcem.com

Gas chromatography on a chiral stationary phase is another viable method for determining the enantiomeric purity of amino acid derivatives. cat-online.com This technique typically requires the amino acids to be deprotected and then derivatized with achiral reagents to make them volatile before separation on the chiral column. cat-online.com

Table 3: Chiral HPLC Systems for Enantiomeric Purity of Fmoc-Arg(Pbf)-OH
Chiral Stationary Phase (CSP)Mobile Phase ExampleElution OrderReference
CHIRALPAK ZWIX(+) H₂O/MeOH (1/99 v/v) containing 30 mM TEA and 60 mM FAD < L hplc.eu
CHIRALPAK ZWIX(-) H₂O/MeOH (1/99 v/v) containing 30 mM TEA and 60 mM FAL < D hplc.eu
Lux® Cellulose-2 (Polysaccharide-based) Acetonitrile / Water with Trifluoroacetic Acid- phenomenex.comwindows.net

Research Applications and Theoretical Contributions of Fmoc Arg Me Pbf Oh Derivatives

Design and Synthesis of Arginine-Methylated Peptides and Peptidomimetics

The precise incorporation of methylated arginine residues into peptide sequences is fundamental to understanding their biological impact. Fmoc-Arg(Me)(Pbf)-OH serves as a key reagent in this process, allowing for the controlled synthesis of specifically modified peptides. chemimpex.com

Creation of Precisely Methylated Peptide Sequences for Structural and Functional Studies

The use of this compound allows for the site-specific introduction of a monomethylarginine (MMA) into a peptide chain during Fmoc-based solid-phase peptide synthesis. This precision is critical for studying the effects of arginine methylation on peptide structure and function. mdpi.com Arginine methylation, catalyzed by protein arginine methyltransferases (PRMTs), plays a significant role in various cellular processes, including signal transduction, gene regulation, and RNA processing. elsevierpure.comnih.gov By synthesizing peptides with a methyl group at a specific arginine position, researchers can dissect the contribution of that single modification to the peptide's biological activity and interactions.

The Fmoc group provides temporary protection for the α-amino group, while the Pbf group protects the guanidino side chain, preventing unwanted side reactions during peptide assembly. chempep.comcem.com The methyl group is already present on the arginine side chain of the building block, ensuring its precise placement. The Pbf protecting group is efficiently removed during the final trifluoroacetic acid (TFA)-mediated cleavage step. This methodology has been instrumental in creating synthetic histone tail peptides with defined methylation patterns to study their role in epigenetic regulation.

Investigation of Structure-Activity Relationships in Peptides Containing Methylated Arginine

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. copernicus.orgresearchgate.net By systematically substituting standard arginine with monomethylated arginine using this compound, researchers can probe the effects of this modification on a peptide's function. nih.gov

Methylation of the arginine side chain alters its steric profile, hydrophobicity, and hydrogen bonding capacity without changing the positive charge of the guanidinium (B1211019) group. mdpi.comnih.gov These subtle changes can have profound effects on how a peptide interacts with its biological targets, such as proteins or nucleic acids. For instance, SAR studies have been used to investigate the binding affinity of methylated peptides to "reader" domains, which are protein modules that specifically recognize post-translational modifications. The ability to synthesize peptides with precise methylation patterns is crucial for determining the binding specificity of these reader domains and for elucidating the downstream signaling consequences.

Development of Peptide-Based Research Tools and Probes

This compound is not only used to study the biological roles of methylated peptides but also to create specialized tools and probes for biochemical research. These synthetic peptides serve as valuable reagents for investigating complex biological systems.

Synthesis of Probes for Studying Protein-Protein Interactions

Arginine methylation is a key regulator of protein-protein interactions. chempep.com The synthesis of peptide probes containing monomethylated arginine is a powerful strategy for identifying and characterizing the proteins that bind to these modified sequences. nih.gov These "reader" proteins play a crucial role in translating the methylation signal into a functional cellular response.

By incorporating this compound into a peptide sequence that mimics a known protein interaction domain, researchers can create probes for affinity purification experiments. These probes can be immobilized on a solid support and used to capture binding partners from cell lysates. Subsequent identification of the captured proteins by mass spectrometry can reveal novel readers of arginine methylation and provide insights into the cellular pathways regulated by this modification.

Preparation of Substrates for Enzyme Functionality and Specificity Studies

Synthetic peptides containing monomethylated arginine are widely used as substrates to study the activity and specificity of protein arginine methyltransferases (PRMTs) and other enzymes involved in arginine metabolism. nih.govnih.gov PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino group of arginine residues. unf.eduunf.edu

By synthesizing a library of peptides with systematic variations around a central monomethylated arginine, researchers can determine the substrate sequence preferences of different PRMTs. unf.edu For example, studies have used such peptides to investigate the specificity of PRMT1, a major type I PRMT. nih.govunf.edu These assays often involve incubating the synthetic peptide with the enzyme and a methyl donor, and then detecting the incorporation of the methyl group. The use of this compound is essential for creating the initial monomethylated substrate needed for studying enzymes that catalyze the subsequent addition of a second methyl group to form asymmetric or symmetric dimethylarginine. nih.gov

Contributions to the Synthesis of Biologically Active Peptides for Pre-Clinical Research

The knowledge gained from studying the roles of arginine methylation has led to the development of synthetic peptides with potential therapeutic applications. jpt.com this compound plays a role in the synthesis of these biologically active peptides for pre-clinical research. For instance, arginine-rich peptides are known to have applications as cell-penetrating peptides and antimicrobial agents. chempep.complos.org Modifying these peptides with methylated arginine can alter their stability, cell permeability, and biological activity, potentially leading to the development of more effective peptide-based therapeutics. chemimpex.com The ability to precisely incorporate monomethylated arginine allows for the fine-tuning of a peptide's properties to enhance its therapeutic potential in areas such as oncology and immunology. chemimpex.com

Modulation of Receptor Activities through Arginine Modification (e.g., Melanocortin Receptors)

The modification of arginine residues within peptide structures is a critical strategy for modulating their interaction with biological receptors, thereby altering their activity and selectivity. The use of Nα-Fmoc-Nω-methyl-Nω’-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (this compound) provides a key building block for introducing N-methylated arginine into peptide sequences. This specific modification can significantly influence the pharmacological profiles of peptide ligands, particularly those targeting G protein-coupled receptors (GPCRs) like the melanocortin receptors (MCRs).

The melanocortin system, which includes five receptor subtypes (MC1R to MC5R), is involved in a wide range of physiological processes, such as pigmentation, energy homeostasis, and sexual function. nih.gov The endogenous agonists for these receptors, including α-, β-, and γ-melanocyte-stimulating hormones (MSH), all contain a conserved "His-Phe-Arg-Trp" pharmacophore sequence that is crucial for receptor binding and activation. nih.gov

Researchers have explored the substitution and modification of the arginine residue within this core sequence to develop ligands with enhanced selectivity and potency for specific MCR subtypes. For instance, studies have shown that incorporating β³-amino acids or other modifications at the arginine position can alter the ligand's affinity and efficacy. nih.gov The introduction of a methyl group on the guanidino side chain of arginine, facilitated by this compound, can change the residue's hydrogen bonding capacity and steric profile. These changes can lead to altered binding kinetics and downstream signaling at the receptor. For example, such modifications have been investigated to create selective agonists or antagonists for the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, which are key targets for treating metabolic disorders. nih.govnih.gov The development of selective MC4R antagonists, for example, is a therapeutic strategy for conditions like cachexia and anorexia. nih.gov

The table below summarizes key findings from studies on melanocortin receptor ligands where the arginine residue was modified, illustrating the impact on receptor activity.

Original Peptide Sequence Modification Strategy Key Finding Receptor Target
Ac-His-dPhe-Arg -Trp-NH₂Introduction of β³-amino acid analogues (β³hArg) at the Arg position. nih.govResulted in altered potency and selectivity at mouse MCRs. nih.govmMC3R, mMC4R
MTII, SHU9119Replacement of Arg with Proline or guanidinyl-Pro derivatives. nih.govGenerated analogues with high selectivity for the human MC4R. nih.govhMC4R
Macrocyclic AgonistIncorporation of extracyclic Arg residues. acs.orgIncreased MC4R agonist affinity. acs.orgMC4R

Peptides for Investigating and Modulating Epigenetic Regulation

Arginine methylation is a crucial post-translational modification (PTM) that plays a significant role in epigenetic regulation by influencing chromatin structure and gene transcription. frontiersin.orgnih.gov This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), which add methyl groups to the guanidino nitrogen atoms of arginine residues within proteins, most notably histones. frontiersin.org The resulting methylated arginine residues can be monomethylated (MMA), asymmetrically dimethylated (ADMA), or symmetrically dimethylated (SDMA). frontiersin.org

This compound is an essential tool for chemical biologists studying these epigenetic mechanisms. It allows for the precise, site-specific incorporation of monomethylarginine into synthetic peptides. sigmaaldrich.com These peptides serve as invaluable probes for:

Investigating enzyme-substrate interactions : Synthetic peptides containing methylated arginine are used to study the substrate specificity of PRMTs and the "reader" proteins that recognize and bind to these epigenetic marks. frontiersin.org

Developing enzyme inhibitors : These peptides can act as substrates or mimics to screen for and characterize inhibitors of PRMTs, which are potential therapeutic targets for various diseases, including cancer. frontiersin.org

Elucidating downstream signaling : By mimicking specific histone methylation states, these peptides help to unravel how arginine methylation influences the recruitment of chromatin-modifying complexes and affects transcriptional activation or repression. nih.gov

For example, the methylation of histone H3 at arginine 2 (H3R2) and histone H4 at arginine 3 (H4R3) are well-studied epigenetic marks. nih.govnih.gov Asymmetric dimethylation of H3R2 is linked to transcriptional repression, while methylation of H4R3 can either promote or inhibit histone acetylation depending on the type of methylation. nih.govnih.gov The synthesis of peptides containing N-methylated arginine using this compound is fundamental to creating the tools needed to dissect these complex regulatory pathways. sigmaaldrich.com

The different types of arginine methylation and the enzymes responsible are summarized in the table below.

Type of Methylation Abbreviation Description Catalyzing Enzymes (PRMTs)
MonomethylarginineMMAA single methyl group is added to a terminal guanidino nitrogen. frontiersin.orgAll PRMTs (Type I, II, and III) frontiersin.orgnih.gov
Asymmetric DimethylarginineADMATwo methyl groups are added to the same terminal guanidino nitrogen. frontiersin.orgType I PRMTs (e.g., PRMT1, PRMT4/CARM1, PRMT6) nih.gov
Symmetric DimethylarginineSDMAOne methyl group is added to each of the two terminal guanidino nitrogens. frontiersin.orgType II PRMTs (e.g., PRMT5) nih.gov

Role in Biomaterials and Nanomaterials Research

Development of Peptide-Based Materials with Tailored Morphologies

Fmoc-protected amino acids, including this compound, are pivotal in the field of biomaterials due to their inherent ability to drive the self-assembly of peptides into well-defined nanostructures. The bulky, aromatic Fmoc group promotes π-stacking and hydrophobic interactions, which, combined with the hydrogen bonding capabilities of the peptide backbone, leads to the spontaneous formation of ordered materials like nanofibers, nanotubes, and hydrogels. nih.gov

The incorporation of arginine is particularly significant in the design of these materials. The positively charged guanidinium group of arginine facilitates strong electrostatic and hydrogen-bonding interactions, which are crucial for structural stability and bioactivity. cds-bsx.com By using this compound and its non-methylated counterpart, Fmoc-Arg(Pbf)-OH, researchers can create arginine-rich peptide sequences that self-assemble into materials with tailored morphologies and functions. cds-bsx.comcds-bsx.com

These peptide-based materials are being explored for a variety of biomedical applications:

Hydrogels for Tissue Engineering : Self-assembling peptide hydrogels create 3D scaffolds that mimic the extracellular matrix (ECM), supporting cell growth and tissue regeneration. researchgate.netnih.gov By incorporating bioactive sequences like Arg-Gly-Asp (RGD), these materials can be made cell-adhesive. researchgate.net

Responsive Nanomaterials : Peptides can be designed to assemble or disassemble in response to specific stimuli, such as changes in pH or the presence of enzymes, making them suitable for controlled drug delivery systems. cds-bsx.com

Antimicrobial Surfaces : Arginine-rich peptides often exhibit antimicrobial properties, and materials formed from them can be used to create surfaces that resist bacterial colonization. cds-bsx.com

The specific morphology of the resulting nanomaterial can be controlled by the peptide sequence. For instance, studies have shown that even minor changes in the amino acid sequence can alter the self-assembled structure from nanofibers to twisted ribbons or flat sheets. nih.gov The precise control offered by solid-phase peptide synthesis (SPPS), utilizing building blocks like this compound, is essential for producing the highly pure peptides required for reproducible and functional material design. cds-bsx.comcds-bsx.com

Incorporation into Polymer Matrices for Advanced Material Applications

Peptide-polymer conjugates represent a class of hybrid materials that combine the biological functionality and structural precision of peptides with the stability and processability of synthetic polymers. nih.gov this compound is used in the synthesis of the peptide component, which is then incorporated into a polymer matrix to create advanced materials with novel properties.

The conjugation of peptides to polymers can be achieved through various chemical strategies, with "click chemistry" being a particularly efficient and widely used method. springernature.comqyaobio.com This approach often involves synthesizing a peptide with a reactive moiety (like an alkyne or an azide) and covalently linking it to a polymer backbone that has a complementary reactive group. springernature.com For example, arginine-rich peptides, synthesized using Fmoc-Arg(Pbf)-OH, can be grafted onto biopolymers like chitosan. springernature.com The amine groups on the chitosan can be converted to azides, which then react with an alkyne-modified peptide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. springernature.com

This incorporation into polymer matrices yields materials with enhanced characteristics for various applications:

Improved Biomaterials : Grafting cell-penetrating peptides (which are often arginine-rich) onto polymer scaffolds can enhance cell interaction and uptake, improving the performance of materials for tissue engineering and drug delivery.

Targeted Drug Delivery : Peptides can act as targeting ligands. When conjugated to a polymer-based drug carrier (e.g., a micelle or nanoparticle), they can direct the carrier to specific cells or tissues.

Enhanced Stability : The polymer component can protect the peptide from enzymatic degradation, increasing its stability and bioavailability in physiological environments. nih.gov

The table below outlines examples of peptide-polymer conjugate systems and their applications.

Peptide Component Polymer Matrix Conjugation Method Application
Alkyne-modified Arginine-rich peptideAzide-functionalized ChitosanCuAAC "Click" Chemistry springernature.comBioactive coatings, functional biomaterials springernature.com
RGD PeptidePoly(ethylene glycol) (PEG)Various ligation chemistries"Stealth" drug delivery systems, tissue engineering scaffolds
Cell-Penetrating PeptidesPoly(gamma-glutamic acid) (γ-PGA) unimi.itSolid-phase synthesis followed by conjugation unimi.itGene and drug delivery unimi.it

Applications in Bioconjugation Studies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a single hybrid construct. bachem.com Peptides synthesized using building blocks like this compound are frequently used in bioconjugation to create advanced therapeutics and research tools. chemimpex.com The unique properties of arginine, such as its positive charge, make arginine-containing peptides ideal for applications like enhancing cell penetration. qyaobio.combachem.com

A prevalent technique in bioconjugation is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). qyaobio.com This reaction is highly efficient, specific, and compatible with biological systems. qyaobio.combachem.com In this context, a peptide containing a modified arginine residue can be synthesized with either an azide or an alkyne functional group. This "clickable" peptide can then be conjugated to another molecule, such as a drug, a fluorescent dye, or an oligonucleotide, that bears the complementary functional group. bachem.combachem.com

Key applications of bioconjugation involving arginine-modified peptides include:

Targeted Drug Delivery : Cytotoxic drugs or kinase inhibitors can be conjugated to arginine-rich cell-penetrating peptides (CPPs). qyaobio.combachem.com The CPP facilitates the entry of the drug into cancer cells, increasing its efficacy and reducing systemic toxicity.

Oligonucleotide Delivery : Arginine-rich peptides can be attached to therapeutic oligonucleotides (e.g., siRNA) to aid their transport across cell membranes for gene silencing applications. bachem.com

Protein and Peptide Labeling : An azide tag can be introduced onto arginine residues in proteins or peptides. acs.org Subsequent reaction with an alkyne-bearing probe (e.g., a biotin or fluorescent tag) via click chemistry allows for the selective labeling, identification, and enrichment of these molecules. acs.org

The use of this compound allows for the creation of peptides where the specific properties of methylated arginine can be leveraged within these bioconjugates, potentially influencing stability, binding interactions, or cellular uptake.

Future Perspectives and Emerging Research Directions in Fmoc Arg Me Pbf Oh Chemistry

Innovations in Sustainable and Green Chemistry Approaches for its Synthesis and Application

The traditional methods for solid-phase peptide synthesis (SPPS), while effective, are often criticized for their heavy reliance on hazardous solvents and excess reagents, making them environmentally unsustainable. acs.org Consequently, a significant push towards "greening" peptide synthesis is underway, with direct implications for the use of Fmoc-Arg(Me)(Pbf)-OH.

A primary focus of this green transformation is the replacement of commonly used solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) with more environmentally benign alternatives. tandfonline.combiotage.com Research has identified several promising green solvents, including 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), N-formylmorpholine (NFM), and propylene carbonate (PC). acs.orgbiotage.com Some of these, such as p-cymene and anisole, can be derived from renewable plant-based sources. tandfonline.com The challenge lies in ensuring these alternative solvents offer comparable performance in terms of resin swelling, reagent solubility, and reaction kinetics. biotage.com Studies have shown that solvent choice can significantly impact side reactions, such as the intramolecular cyclization of arginine to form a δ-lactam, and that binary mixtures of green solvents can be optimized to suppress such unwanted products. rsc.org

Beyond solvent replacement, other green chemistry principles are being applied to peptide synthesis. These include minimizing solvent consumption by combining coupling and deprotection steps without intermediate washing, a strategy that can reduce the Process Mass Intensity (PMI) and E-Factor by a factor of four. digitellinc.com Additionally, the development of greener coupling agents is an active area of research. tandfonline.com Automated peptide synthesizers are also being adapted to incorporate these green methodologies, allowing for precise control over reaction conditions which helps in minimizing byproduct formation and optimizing yields with new, greener reagents. csbio.com

Table 1: Examples of Green Solvents Investigated for Solid-Phase Peptide Synthesis

Green Solvent Abbreviation Source/Type Reference
2-Methyltetrahydrofuran 2-MeTHF Bio-based biotage.com
Cyclopentyl methyl ether CPME Synthetic biotage.com
γ-Valerolactone GVL Biomass-derived acs.org
Propylene carbonate PC Synthetic acs.org
Anisole - Renewable tandfonline.com
p-Cymene - Renewable tandfonline.com
N-Formylmorpholine NFM Synthetic acs.org

Advancements in Automated and High-Throughput Peptide Synthesis Featuring Methylated Arginine Residues

The demand for synthetic peptides for screening libraries, drug discovery, and personalized medicine has driven significant advancements in automated and high-throughput synthesis technologies. nih.govcem.com Modern automated microwave-assisted SPPS platforms have drastically reduced the time required to synthesize peptides. cem.com These synthesizers can be paired with high-throughput transfer systems, enabling the consecutive, unattended synthesis of up to 24 different peptides. cem.com

This technology is fully compatible with the incorporation of modified amino acids like this compound. Automated synthesizers provide precise control over coupling times, temperatures, and reagent delivery, which is crucial for efficiently incorporating sterically hindered or otherwise challenging residues. csbio.comyoutube.com The use of microwave energy can accelerate both the deprotection and coupling steps, leading to faster synthesis times and often higher purity crude products. youtube.com

These automated platforms are not limited to simple linear peptides. They have been successfully employed to create more complex architectures containing methylated arginine, such as branched, cyclized, and stapled peptides. youtube.com This capability is critical, as Nα-methylation is known to increase protease resistance and cell permeability, properties that are highly desirable for therapeutic peptides. youtube.comnih.gov High-throughput synthesis allows for the rapid creation of libraries of such modified peptides, facilitating the screening process for identifying candidates with optimal biological activity. researchgate.net For example, a set of 20 neoantigen peptides with an average length of 16 residues was synthesized in just over 24 hours using an automated high-throughput system. cem.com

Computational and Rational Design Approaches for Predicting this compound Reactivity and Peptide Conformations

Computational chemistry and rational design are becoming indispensable tools in peptide science. These approaches offer the potential to predict the behavior of amino acid building blocks and the properties of the final peptides, thereby saving significant time and resources in the laboratory.

In the context of this compound, computational methods are being developed to predict sites of protein arginine methylation in biological systems. nih.gov Machine learning algorithms, using features like composition-transition-distribution (CTD), can be trained on known methylation data to identify potential methylation sites in new protein sequences. nih.gov While focused on biological methylation, the principles of these predictive models could be adapted to forecast the reactivity of this compound during synthesis, potentially identifying sequences prone to difficult couplings or side reactions.

Rational design plays a crucial role in developing novel peptide-based therapeutics, including inhibitors of protein arginine methyltransferases (PRMTs), enzymes that are often dysregulated in diseases like cancer. mdpi.comuniversiteitleiden.nl A deep understanding of the PRMT active site and substrate recognition motifs allows for the design of peptide-based inhibitors. mdpi.comuniversiteitleiden.nl For instance, knowing that PRMT1 preferentially methylates glycine-arginine-rich motifs can guide the design of specific inhibitors. mdpi.comuniversiteitleiden.nl The incorporation of Nα-methylated arginine via this compound can introduce conformational constraints into a peptide backbone. nih.gov Predicting the conformational impact of this modification is crucial for designing peptides with specific secondary structures that may enhance their binding affinity to biological targets or improve their cell-penetrating capabilities. nih.gov

Exploration of Novel Methylated Arginine Analogues and Protecting Group Combinations in Peptide Synthesis

The exploration of novel amino acid analogues and protecting group strategies is a continuous effort in peptide chemistry to overcome synthetic challenges and to fine-tune the properties of the final peptide. researchgate.net For arginine, the guanidino side chain presents a significant challenge, requiring robust protection to prevent side reactions. mdpi.comresearchgate.net While the Pbf group is widely used due to its stability and cleavability under moderate acid conditions, research into alternative protecting groups is ongoing. mdpi.comchempep.compeptide.com For instance, the nitro (NO2) group has been revisited as a protecting group for arginine, as it can prevent the formation of the δ-lactam side product and can be removed under mild reducing conditions. mdpi.com

The synthesis of Fmoc-N-Me-Arg(Pbf)-OH itself can be challenging, and alternative synthetic routes and protecting group strategies are sought to improve yields for mass production. researchgate.net Beyond the protecting groups, there is growing interest in synthesizing peptides with different types of arginine methylation. Arginine methylation exists in three forms: monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), and symmetric dimethylarginine (sDMA). rsc.orgacs.org These different methylation states are catalyzed by different PRMTs and can have distinct functional consequences in biological systems. acs.org Consequently, there is a demand for building blocks that allow the specific incorporation of each of these methylated arginine analogues into synthetic peptides to study their effects on protein structure, function, and interaction. rsc.orgjpt.com The development of novel arginine derivatives with modified side chains, for example, to increase lipophilicity, is another active area of research aimed at improving the drug-like properties of synthetic peptides. nih.gov

Table 2: Common Protecting Groups in Fmoc-Based Peptide Synthesis

Compound Name Abbreviation Function
9-Fluorenylmethoxycarbonyl Fmoc α-Amino group protection
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Pbf Arginine side-chain protection
tert-Butoxycarbonyl Boc α-Amino or side-chain protection
Trityl Trt Side-chain protection (e.g., Cys, His)
tert-Butyl tBu Side-chain protection (e.g., Ser, Thr, Tyr)
Benzyloxycarbonyl Z α-Amino group protection

Q & A

Basic Questions

Q. What are the recommended storage conditions for Fmoc-Arg(Me)(Pbf)-OH to ensure stability during peptide synthesis?

  • Methodological Answer : Storage conditions vary depending on the source. Novabiochem® recommends storage at 15–25°C , while other suppliers specify -15°C to -25°C . To resolve this discrepancy, consult the Certificate of Analysis (COA) provided with the compound and validate stability via HPLC before use. For long-term storage, aliquot the compound under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation.

Q. How should this compound be incorporated into Fmoc solid-phase peptide synthesis (SPPS) protocols?

  • Methodological Answer : Use a coupling reagent system such as DIC/Oxyma in N-butylpyrrolidinone (NBP) solvent. Optimize reaction parameters based on empirical

  • Typical conditions : 0.075–0.15 M this compound, 1.5–1.75 equivalents of DIC/Oxyma, and temperatures ranging from room temperature to 60°C .
  • For sterically hindered sequences, pre-activate the amino acid for 1–2 minutes before coupling to improve efficiency.

Q. What is the role of the Pbf protecting group in this compound during peptide synthesis?

  • Methodological Answer : The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino side chain of arginine. It is removed during TFA-mediated cleavage, with faster deprotection kinetics compared to Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), reducing side reactions like aspartimide formation .

Advanced Research Questions

Q. How can researchers address low coupling efficiency of this compound in sterically hindered peptide sequences?

  • Methodological Answer : Incorporate pseudoproline residues (e.g., Ser(ΨMe,Mepro)) upstream of the arginine residue. This strategy reduces chain aggregation and steric hindrance, as demonstrated in the synthesis of human growth hormone (hGH)-derived peptides. For example, coupling efficiency improved from <50% to >90% when pseudoprolines were inserted 4–5 residues prior to the arginine position .

Q. What analytical methods are recommended for assessing the purity and identity of this compound post-synthesis?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (≥95% purity threshold) and TLC (≥98% by visual inspection) .
  • Identity : Confirm via mass spectrometry (e.g., MALDI-TOF) and compare observed [M+H]+ peaks with theoretical molecular weights (e.g., 662.8 Da for this compound) .

Q. How can δ-lactam formation during the coupling of this compound be mitigated?

  • Methodological Answer : δ-lactam formation arises from intramolecular cyclization of the guanidino group. To suppress this:

  • Increase reaction temperature to 45–60°C to accelerate coupling kinetics .
  • Use a 2–3-fold molar excess of this compound and extend coupling times to 2–4 hours .

Q. What solvents and coupling reagents are optimal for this compound in challenging syntheses?

  • Methodological Answer : NBP (N-butylpyrrolidinone) outperforms DMF and DCM in solubility and coupling efficiency. A 1:1:1 ratio of this compound/DIC/Oxyma in NBP at 45°C achieves >95% coupling yield, even at 0.15 M concentrations . For highly hydrophobic sequences, add 0.1% HOBt to minimize aggregation.

Q. How does the stereochemistry of this compound (D- vs. L-form) impact its use in peptide synthesis?

  • Methodological Answer : The D-form (e.g., Fmoc-D-Arg(Pbf)-OH) is critical for designing protease-resistant peptides. When incorporating D-arginine derivatives, confirm enantiomeric purity via chiral HPLC (≥99% ee) and adjust coupling protocols to account for slower reaction rates compared to L-forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.